
2-Fluoro-4,6-dimethoxybenzaldehyde
Overview
Description
2-Fluoro-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethoxybenzaldehyde typically involves the fluorination of 4,6-dimethoxybenzaldehyde. One common method includes the reaction of 4,6-dimethoxybenzaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the fluorine atom or methoxy groups.
Major Products Formed
Oxidation: 2-Fluoro-4,6-dimethoxybenzoic acid.
Reduction: 2-Fluoro-4,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Fluoro-4,6-dimethoxybenzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role is particularly notable in the development of drugs targeting neurological disorders. The presence of fluorine enhances the biological activity of the resulting compounds, making them more effective in therapeutic applications .
Organic Synthesis
This compound is utilized extensively in organic chemistry for constructing complex molecules. It has been used successfully in reactions such as the McMurry reaction to produce dibenz[b,f]oxepin scaffolds with yields ranging from 53% to 55% under microwave-assisted conditions. The following table summarizes some key reactions involving this compound:
Reaction Type | Yield (%) | Conditions |
---|---|---|
McMurry Reaction | 53-55 | Microwave-assisted |
Synthesis of Dibenz[b,f]oxepin | 53-55 | Salicylaldehydes with fluorobenzaldehydes |
Hydrazine Reaction | 59 | Reflux for 4 hours |
Fluorinated Compounds Development
The incorporation of fluorine into organic molecules is known to enhance their pharmacological properties. Research indicates that compounds derived from this compound exhibit improved efficacy in agrochemicals and crop protection agents due to the increased biological activity conferred by fluorination .
Material Science
This compound is being investigated for its potential applications in material science. Researchers are exploring its use in developing advanced materials such as polymers with enhanced properties suitable for electronics and coatings .
Case Study 1: Synthesis of Fluorodopa
In a study focusing on the production of radiolabeled compounds for Positron Emission Tomography (PET), this compound was utilized to synthesize 6-[18F]fluoro-L-Dopa. The synthesis involved hydrolysis and purification techniques that yielded high radiochemical purity suitable for human injection . This application underscores the compound's importance in medical imaging.
Case Study 2: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various microorganisms. For instance, modifications to the compound have shown effectiveness against Gram-negative bacteria and filamentous fungi, indicating its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethoxybenzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially disrupting their function. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-4-methoxybenzaldehyde: Contains only one methoxy group, affecting its chemical properties and uses.
2-Fluoro-6-methoxybenzaldehyde: Similar structure but with different positioning of the methoxy group, leading to varied reactivity.
Uniqueness
2-Fluoro-4,6-dimethoxybenzaldehyde is unique due to the combination of fluorine and two methoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and research applications .
Biological Activity
2-Fluoro-4,6-dimethoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of both fluorine and methoxy groups on the benzaldehyde ring. This substitution pattern contributes to its distinct chemical reactivity and biological activity.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity. The mechanism behind this activity may involve the disruption of cellular antioxidation processes in fungal cells, targeting key enzymes such as superoxide dismutases and glutathione reductase .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential role in inhibiting various enzymes. For instance, it has shown promise in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which is significant for metabolic regulation and could have implications for treating obesity and type 2 diabetes .
The biological effects of this compound are attributed to its ability to interact with cellular components. The presence of fluorine enhances its reactivity, allowing it to form complexes with biological targets that may disrupt normal cellular functions. This interaction can lead to altered metabolic pathways, particularly in lipid metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Activity : A study demonstrated that derivatives of this compound inhibited the growth of various fungal strains. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against fungal infections.
- MGAT2 Inhibition : In vivo studies showed that compounds derived from this compound significantly reduced triglyceride synthesis when administered at specific doses in mouse models. This suggests a potential application in managing metabolic disorders .
- Cytotoxicity Assessments : Further research evaluated the cytotoxic effects on human cell lines. The findings indicated that while some derivatives exhibited cytotoxicity at high concentrations, others maintained low toxicity profiles, making them suitable candidates for further development .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
4-Fluoro-2,6-dimethoxybenzoic acid | Antifungal | Oxidation product of this compound. |
4-Chloro-2,6-dimethoxybenzaldehyde | Antifungal | Similar structure with different halogen. |
4-Fluoro-2,6-dimethoxybenzyl alcohol | Moderate inhibition | Reduction product; lower activity compared to aldehyde. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-4,6-dimethoxybenzaldehyde, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via halogenation of dimethoxybenzaldehyde precursors or through regioselective methoxylation of fluorinated intermediates. For example, halogenation using bromine (e.g., 2-Bromo-4,6-dimethoxybenzaldehyde in ) followed by fluorination via nucleophilic aromatic substitution (SNAr) is a viable pathway. Alternatively, Friedel-Crafts acylation of dimethoxybenzene derivatives with fluorinated acylating agents may yield the target compound. Catalytic methods using Pd-mediated C-H activation (as seen in for similar brominated analogs) could also be adapted. Key considerations include reaction temperature (e.g., room temperature for stability, ), solvent choice (polar aprotic solvents for SNAr), and yield optimization (typically 60-80% for multi-step syntheses). Comparative advantages include scalability for halogenation routes and precision for catalytic methods.
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify substituent positions (e.g., distinct methoxy peaks at ~3.8 ppm and aldehyde protons at ~10 ppm). Fluorine-19 NMR may confirm fluorine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 184.04 g/mol for C9H9FO3) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges ( ).
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation ( ).
- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazard codes; ). Avoid inhalation (use fume hoods) and skin contact.
- Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. What factors influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions in this compound?
- Methodological Answer : The electron-withdrawing fluorine (-I effect) and electron-donating methoxy groups (+M effect) create competing regiochemical outcomes. Computational studies (e.g., Density Functional Theory, DFT) predict preferential substitution at the para position to fluorine or ortho to methoxy groups, depending on the electrophile. Experimental validation via nitration or bromination ( ) can map reactivity. Steric hindrance from methoxy groups may further direct substitution ( ).
Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in drug design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (Fukui indices, HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s reactivity in Schiff base formation () or interactions with biological targets (e.g., enzyme active sites) can be simulated. Solvent effects (PCM models) refine predictions for reaction conditions ( ).
Q. How should researchers address discrepancies in reported reaction yields or catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Systematic Variation : Test variables like catalyst loading (Pd vs. Cu), solvent polarity, and temperature ( ).
- Controlled Replication : Reproduce conditions from conflicting studies (e.g., inert vs. aerobic atmospheres).
- Analytical Cross-Check : Use HPLC to identify side products (e.g., over-oxidation or dehalogenation) that reduce yield ( ).
Q. What role does this compound play as an intermediate in synthesizing biologically active compounds?
- Methodological Answer : It serves as a precursor for natural products (e.g., sibiricin, ) and pharmaceuticals. For example, coupling with thiophene derivatives ( ) or amines () generates Schiff bases with potential antimicrobial or anticancer activity. Its fluorine atom enhances metabolic stability in drug candidates ().
Q. Data Contradiction Analysis
Q. How do steric and electronic effects of substituents impact reaction outcomes in derivatives of this compound?
- Methodological Answer : Contradictory reports on reactivity (e.g., bromination vs. methoxylation efficiency) arise from substituent interplay. For instance, steric bulk from methoxy groups may hinder electrophilic attack, while fluorine’s -I effect accelerates it. Kinetic vs. thermodynamic control experiments (variable reaction times/temperatures) can resolve such conflicts ( ).
Properties
IUPAC Name |
2-fluoro-4,6-dimethoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXOVFKDPODHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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